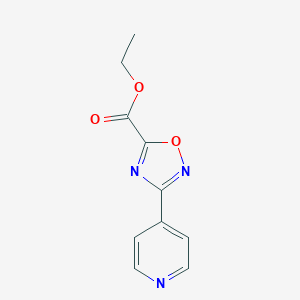
3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties. This compound features a pyridine ring fused with an oxadiazole ring, making it a valuable scaffold in medicinal chemistry and material science.
Applications De Recherche Scientifique
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit broad-spectrum agricultural biological activities .
Mode of Action
For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antimicrobial and antioxidant activities .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate: Differing in the position of the pyridine ring attachment.
Methyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate: Differing in the ester group.
3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid: Lacking the ethyl ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications.
Propriétés
IUPAC Name |
ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWTTRLKLWDGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
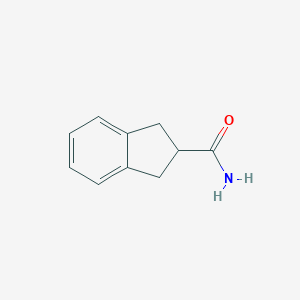

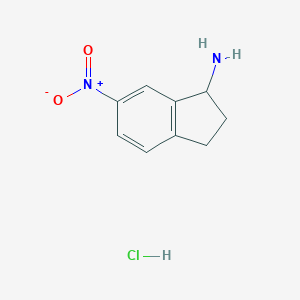
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
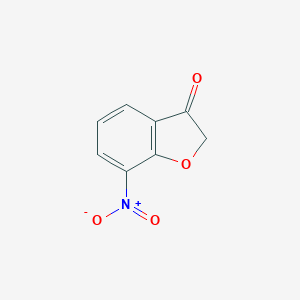
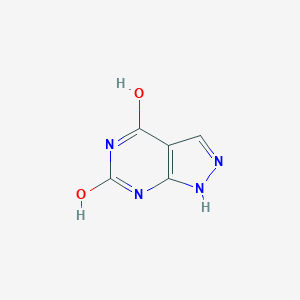

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

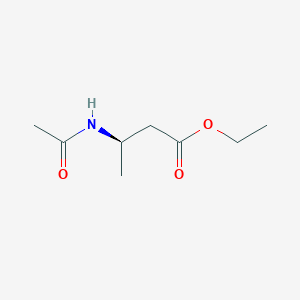



![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
